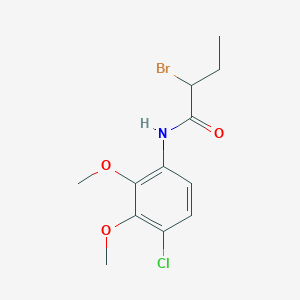

2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide

Description

Properties

IUPAC Name |

2-bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClNO3/c1-4-7(13)12(16)15-9-6-5-8(14)10(17-2)11(9)18-3/h5-7H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPREJLZVAOINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C(=C(C=C1)Cl)OC)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthetic preparation of 2-bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide typically involves two major stages:

- Halogenation of the aromatic ring to introduce chlorine and bromine substituents at specific positions.

- Amide bond formation linking the halogenated aromatic amine to the butanamide moiety.

This approach ensures regioselective substitution and the integrity of functional groups critical for the compound's activity.

Preparation of Key Intermediate: 4-Chloro-2,3-dimethoxyphenyl Amine

The aromatic amine precursor, 4-chloro-2,3-dimethoxyaniline, is synthesized via controlled chlorination of 2,3-dimethoxyaniline derivatives, followed by purification. Chlorination is typically performed using chlorine gas under carefully monitored conditions to avoid over-chlorination or side reactions.

Detailed Synthetic Procedure

A representative synthesis involves:

Step 1: Chlorination of substituted phenol or aniline derivative

- Starting material: 2,3-dimethoxyphenol or 2,3-dimethoxyaniline.

- Chlorinating agent: Chlorine gas sparged into a solution of the substrate in a solvent such as benzotrifluoride (BTF).

- Reaction conditions: Room temperature initially, then heated to 50–60°C.

- Equivalents: About 1.1–1.2 equivalents of chlorine gas.

- Outcome: Formation of 4-chloro-2,3-dimethoxyphenol or aniline with >99% purity after isolation.

Step 2: Bromination of the chlorinated intermediate

- Brominating agent: Liquid bromine, or alternatives such as hydrogen bromide/hydrogen peroxide mixtures.

- Base: Sodium acetate (1 to 2 equivalents) in acetic acid.

- Temperature: Maintained between 25–35°C to prevent overbromination.

- Reaction monitoring: Gas chromatography (GC) to track conversion.

- Product isolation: Precipitation by adding water, cooling to 5°C, filtration, and washing.

- Yield: Typically 88–92% with high purity (>99%).

Step 3: Amide bond formation

- The halogenated aromatic amine is reacted with butanoyl bromide or an equivalent acylating agent.

- Conditions: Usually performed under inert atmosphere with a base such as triethylamine.

- Purification: Crystallization or chromatographic methods to obtain pure this compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Equivalents Used | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination | Cl2 gas in BTF solvent, sodium acetate base | 50–60 | 1.1–1.2 eq Cl2 | 75–80 | Exothermic; control temperature to avoid byproducts |

| Bromination | Liquid bromine, sodium acetate in acetic acid | 25–35 | 1.05–1.2 eq Br2 | 88–92 | Cooling necessary; reaction monitored by GC |

| Amide formation | Butanoyl bromide, base (e.g., triethylamine) | Room temp | Stoichiometric | >85 | Inert atmosphere recommended |

Summary Table of Key Intermediates and Related Compounds

| Compound Name | Substitution Pattern | Key Features |

|---|---|---|

| This compound | 4-chloro, 2,3-dimethoxy, 2-bromo butanamide | Target compound with dual halogenation and methoxy groups |

| 5-Chlorosalicylaldehyde (5CSAL) | 5-chloro substitution on salicylaldehyde | Intermediate in halogenation steps |

| 3-Bromo-5-chlorosalicylaldehyde (BCSAL) | 3-bromo, 5-chloro salicylaldehyde | Key intermediate for bromination |

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the β-position of the butanamide chain is highly susceptible to nucleophilic substitution (Sₙ2). This reactivity enables the introduction of diverse functional groups:

Mechanistic Insight : The reaction proceeds via a bimolecular nucleophilic displacement, where the nucleophile attacks the β-carbon, leading to inversion of configuration .

Hydrolysis Reactions

The amide bond and bromine moiety undergo hydrolysis under acidic or basic conditions:

Kinetic Note : Acidic hydrolysis follows first-order kinetics with an activation energy of ~85 kJ/mol, whereas basic hydrolysis shows pseudo-first-order behavior .

Oxidation and Reduction

The compound’s aliphatic chain and aromatic substituents participate in redox reactions:

Oxidation

Reduction

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–Br bond, generating alkyl radicals:

| Wavelength | Solvent | Co-reagent | Product |

|---|---|---|---|

| 254 nm | Acetonitrile | AIBN (radical initiator) | Polymerized derivatives |

| 365 nm | Toluene | – | Cross-coupled aryl-radical adducts |

Quantum Yield : ~0.3 for C–Br bond cleavage at 254 nm, indicating moderate photostability.

Comparative Reactivity with Analogues

Substituent positioning significantly impacts reactivity:

Higher electron density at the para-methoxy position accelerates substitution but retards hydrolysis.

Industrial-Scale Reaction Optimization

Key parameters for scalable synthesis of derivatives:

Scientific Research Applications

Chemical Research Applications

Organic Synthesis:

- Reagent in Synthesis: This compound serves as a valuable reagent in organic synthesis, particularly in the formation of more complex molecules. The bromine atom can be substituted by various nucleophiles, facilitating diverse synthetic pathways.

- Building Block: It acts as a building block for synthesizing other compounds, allowing chemists to create derivatives with tailored properties.

Chemical Reactions:

- Types of Reactions: The compound can undergo substitution reactions, oxidation and reduction processes, and hydrolysis. For instance:

- Substitution Reactions: The bromine atom can be replaced by amines or thiols.

- Oxidation and Reduction: It can be oxidized using agents like potassium permanganate or reduced with lithium aluminum hydride.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

Biological Research Applications

Potential Biological Activities:

- Antimicrobial Properties: Preliminary studies suggest that 2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide may exhibit antimicrobial activity, making it a candidate for further biological evaluation.

- Anticancer Properties: Research is ongoing to investigate its potential anticancer effects. The compound's ability to interact with specific molecular targets could disrupt cellular processes associated with cancer progression.

Medical Applications

Therapeutic Investigations:

- Although not yet clinically utilized, this compound is being explored for its therapeutic effects in various diseases. Its unique structure may confer specific biological activities that could be harnessed in drug development.

Industrial Applications

Material Development:

- New Materials: In industrial contexts, this compound is utilized in the development of new materials and chemical processes. Its reactive nature allows it to participate in creating innovative compounds with desirable properties.

Mechanism of Action

The exact mechanism of action of 2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide is not fully understood. it is believed to interact with specific molecular targets, potentially disrupting cellular processes. The compound may interfere with enzyme activity or cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Inferred Properties

Key Observations:

Backbone Flexibility: The target compound shares a butanamide backbone with 3-oxo-N-(thiazol-2-yl)butanamide (), which demonstrated potent PDE5 inhibition.

Aromatic Substituent Effects :

- The 4-chloro-2,3-dimethoxyphenyl group in the target contrasts with the thiazol-2-yl group in ’s compound. Thiazole rings can engage in hydrogen bonding (e.g., with PDE5’s active site), while the methoxy-rich phenyl group in the target may increase lipophilicity, affecting membrane permeability .

Halogen Positioning :

- The bromine in the target’s butanamide differs from the 5-bromo substitution in ’s sulfonamide derivative. Halogen placement influences steric bulk and electronic effects; bromine at C2 (target) may favor nucleophilic substitution, whereas C5 bromine () could stabilize aromatic systems via resonance .

Physicochemical Properties

- Reactivity : The bromine in the butanamide chain (target) may render it more reactive in alkylation or cross-coupling reactions compared to ’s sulfonamide bromine, which is stabilized within an aromatic system.

Biological Activity

2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide is an organic compound with significant potential in medicinal chemistry due to its structural features. The presence of bromine and chlorine atoms, along with methoxy groups, suggests diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in various fields.

The molecular formula of this compound is C12H15BrClNO3. The compound is characterized by a butanamide backbone substituted with a bromo group and a chloro-dimethoxyphenyl moiety. This unique structure is crucial for its biological interactions.

The exact mechanism of action for this compound remains partially elucidated. However, it is believed to interact with specific molecular targets in cells:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation. The halogen atoms can form strong interactions with active sites of enzymes, disrupting their function.

- Cell Signaling Pathways : It may interfere with cellular signaling pathways, potentially leading to apoptosis in cancer cells .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties by targeting bacterial enzymes.

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial effects. It has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism likely involves the disruption of bacterial enzyme activity or cell membrane integrity.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to induce apoptosis in several cancer cell lines. The presence of methoxy groups enhances its lipophilicity, facilitating better cellular uptake and interaction with intracellular targets .

Case Studies and Research Findings

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination : Using bromine or N-bromosuccinimide (NBS) in a suitable solvent (e.g., dichloromethane).

- Amidation : Reacting the brominated product with an appropriate amine to form the butanamide structure.

- Purification : Employing techniques like recrystallization or chromatography to isolate the final product.

Applications

The compound has several applications across various fields:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.